2-(4-Fluoro-3-methoxyphenyl)propanoate
Description
2-(4-Fluoro-3-methoxyphenyl)propanoate is a fluorinated and methoxylated aromatic propanoate ester. Its structure features a propanoate backbone substituted with a 4-fluoro-3-methoxyphenyl group. For instance, structurally similar compounds, such as [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate, are documented as inhibitors of mitochondrial complex III (Qi site) in fungal respiration, highlighting this class's role in crop protection .
Properties
Molecular Formula |
C10H10FO3- |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6H,1-2H3,(H,12,13)/p-1 |
InChI Key |
SDOLWLNVUSDKLA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)propanoate typically involves the esterification of 4-fluoro-3-methoxyphenylpropanoic acid. This can be achieved through a reaction with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluoro-3-methoxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-methoxybenzoic acid or 4-fluoro-3-methoxyacetophenone.
Reduction: 2-(4-Fluoro-3-methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by the positions of fluorine and methoxy groups on the phenyl ring. Key comparisons include:
- 3-(2-Methoxyphenyl)propanoic acid: Lacks the fluorine atom but shares the methoxyphenyl-propanoate framework.
- 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23): Features a hydrazone-linked 4-fluorophenyl group. The methyl hydrogens in this compound resonate at δ 1.91 ppm in ¹H-NMR, a shift attributable to electron-withdrawing effects of the hydrazone moiety. In contrast, 2-(4-Fluoro-3-methoxyphenyl)propanoate would exhibit distinct shifts due to the methoxy group’s electron-donating nature .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate: Replaces the propanoate ester with a cyanoacrylate group. The cyano group enhances electrophilicity, increasing reactivity toward nucleophiles compared to the more stable ester group in the target compound .
Physicochemical Properties
A comparative analysis of physical properties (Table 1) highlights substituent-driven variations:
Table 1: Comparison of Key Properties
Spectroscopic Characteristics
- ¹H-NMR: The methyl group in 2-(2-(4-fluorophenyl)hydrazono)propanoate (δ 1.91 ppm) contrasts with propanoate esters, where methyl groups typically resonate near δ 1.2–1.5 ppm. The target compound’s methoxy group would likely appear as a singlet near δ 3.8–4.0 ppm, similar to 3-(2-methoxyphenyl)propanoic acid derivatives .
- ¹³C-NMR : Fluorine substituents cause significant deshielding in adjacent carbons. For example, in 2-fluoro-5-(4-fluorophenyl)pyridine, the fluorine atoms induce upfield shifts in neighboring carbons by ~10–15 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
